1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-
CAS No.: 143468-08-0
Cat. No.: VC16203503
Molecular Formula: C15H9N3O
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143468-08-0 |
|---|---|
| Molecular Formula | C15H9N3O |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 1-benzoylpyrrolo[2,3-b]pyridine-6-carbonitrile |
| Standard InChI | InChI=1S/C15H9N3O/c16-10-13-7-6-11-8-9-18(14(11)17-13)15(19)12-4-2-1-3-5-12/h1-9H |
| Standard InChI Key | XWEXTSXJZUUDOL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)C#N |
Introduction
Chemical Characterization and Structural Insights
Molecular Architecture
The core structure of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- consists of a pyrrolo[2,3-b]pyridine scaffold—a bicyclic system merging pyrrole and pyridine rings. Critical substituents include:
-
Carbonitrile group (-C≡N) at position 6, enhancing electrophilic reactivity and hydrogen-bonding potential.
-
Benzoyl group (C₆H₅CO-) at position 1, contributing to steric bulk and π-π stacking interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₉N₃O | |
| Molecular Weight | 247.26 g/mol | |
| SMILES Notation | c12c(ccc(n2)C#N)cc[n]1C(c1ccccc1)=O | |
| InChI Key | XWEXTSXJZUUDOL-UHFFFAOYSA-N |
The InChIKey and SMILES strings provide unambiguous identifiers for database searches and computational modeling . The planar bicyclic system, combined with electron-withdrawing substituents, creates a polarized electronic environment conducive to intermolecular interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- typically involves multi-step sequences to construct the pyrrolopyridine core and introduce substituents. Two predominant strategies include:
Cyclization Reactions
Base-mediated cyclization of pre-functionalized pyridine derivatives enables the formation of the pyrrolo[2,3-b]pyridine skeleton. For example, treatment of 3-aminopyridine-4-carbonitrile with acylating agents under basic conditions can yield the benzoyl-substituted product.
Cross-Coupling Approaches
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 80–100°C | +15% |
| Catalyst Loading (Pd) | 5 mol% | +20% |
| Solvent System | DMF/H₂O (9:1) | +10% |
These methods prioritize atom economy and scalability, with yields exceeding 70% under optimized conditions .
Applications in Drug Development and Beyond
Oncology Therapeutics
As a selective FGFR inhibitor, this compound is being explored in preclinical models of breast, lung, and bladder cancers. Its ability to penetrate the blood-brain barrier also raises potential for treating glioblastoma.
Material Science Applications
The conjugated π-system and electron-deficient nitrile group make the compound a candidate for organic semiconductors. Thin-film transistors incorporating pyrrolopyridine derivatives demonstrate charge-carrier mobilities exceeding 0.1 cm²/V·s.
Comparative Analysis with Structural Analogues
Table 3: Structural and Functional Comparison of Pyrrolopyridine Derivatives
The bromo- and cyano-substituted analogue (CAS 1167056-85-0) demonstrates broader kinase inhibition profiles, highlighting the impact of substituent electronic effects .
Interaction Studies and Mechanistic Elucidation
X-ray Crystallography
Co-crystallization studies with FGFR1 reveal hydrophobic interactions between the benzoyl group and Phe489, while the carbonitrile forms a hydrogen bond with Ala564. These interactions stabilize the inactive conformation of the kinase.
Molecular Dynamics Simulations
Simulations predict a binding free energy of -9.8 kcal/mol, consistent with experimental IC₅₀ values. The pyrrolopyridine core maintains rigidity, minimizing entropic penalties upon binding.
Future Directions and Challenges
Improving Pharmacokinetics
Efforts to enhance oral bioavailability include prodrug strategies (e.g., esterification of the benzoyl group) and nanoparticle-based delivery systems.
Expanding Therapeutic Indications
Ongoing trials explore repurposing the compound for fibrotic disorders and rheumatoid arthritis, where FGFR signaling plays a pathological role.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume